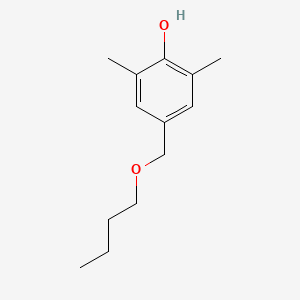

4-(Butoxymethyl)-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

134778-34-0 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-(butoxymethyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-15-9-12-7-10(2)13(14)11(3)8-12/h7-8,14H,4-6,9H2,1-3H3 |

InChI Key |

VALOYJJPEHSUGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1=CC(=C(C(=C1)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Butoxymethyl 2,6 Dimethylphenol

Precursor Chemistry and Starting Material Functionalization

The foundation of the synthesis lies in the selection and functionalization of the starting material, 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol). This compound is a colorless solid produced on a large industrial scale by the methylation of phenol (B47542) with methanol (B129727) at high temperatures over a solid acid catalyst. wikipedia.org

2,6-Dimethylphenol is a versatile chemical intermediate that can undergo various derivatization reactions. The presence of the hydroxyl group and the two methyl groups dictates its reactivity. For instance, it is susceptible to oxidative coupling reactions, which can lead to the formation of polymers like poly(phenylene oxide) (PPO) or C-C coupled dimers such as 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol when mediated by reagents like hypervalent iodine. rsc.orgresearchgate.net

Furthermore, 2,6-dimethylphenol can react with acyl chlorides in Friedel-Crafts acylation reactions or undergo condensation with aldehydes and ketones to form substituted bisphenols. wikipedia.orgmdpi.com The derivatization of phenols, in general, is a broad field, with methods including silylation, acylation, and alkylation to modify their properties and prepare them for subsequent reactions. researchgate.net

The electronic properties of the phenolic hydroxyl group are central to the synthetic strategy. The -OH group is a powerful activating group in electrophilic aromatic substitution, meaning it makes the aromatic ring much more reactive than benzene (B151609). It directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the carbocation intermediates formed during the reaction. libretexts.org

In the case of 2,6-dimethylphenol, the two methyl groups at the ortho positions provide significant steric hindrance. This effectively blocks electrophilic attack at these sites, making substitution at the para position highly favorable and often exclusive.

A prime example of this regioselectivity is the Friedel-Crafts acylation of 2,6-dimethylphenol. When reacted with various acyl chlorides in the presence of trifluoromethanesulfonic acid (TfOH) as a catalyst, the reaction yields only the C-acylated product at the para-position with no observation of O-acylation. mdpi.com This high degree of regioselectivity is crucial for building the desired 4-substituted-2,6-dimethylphenol framework.

Table 1: Regioselective Para-Acylation of 2,6-Dimethylphenol

| Acyl Chloride | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | TfOH | 50 | 2 | >95 | mdpi.com |

| Propionyl chloride | TfOH | 50 | 2 | >95 | mdpi.com |

| Butyryl chloride | TfOH | 50 | 3 | >95 | mdpi.com |

This interactive table summarizes the reaction conditions for the highly regioselective para-acylation of 2,6-dimethylphenol, demonstrating a key strategy for functionalizing the precursor.

Butoxymethylation Strategies and Chemical Transformations

Once the 2,6-dimethylphenol structure is established, the next critical phase is the introduction of the butoxymethyl group at the para position. This can be conceptualized through direct or, more practically, indirect routes.

A direct, one-step butoxymethylation of 2,6-dimethylphenol is theoretically possible but not a commonly documented method. Such a reaction would likely involve reacting 2,6-dimethylphenol with a butoxymethylating agent under specific catalytic conditions. An analogous compound, 4-(Butoxymethyl)-2-methoxyphenol (also known as Vanillyl Butyl Ether), exists, suggesting that such ether linkages can be formed, though the specific synthetic route for its production is not detailed in the available literature. xgchemicals.com

A more feasible and controllable strategy involves a two-step indirect pathway. This approach first installs a reactive functional group at the para position, which is then converted to the desired butoxymethyl ether.

Route via Halomethyl Intermediate: This pathway first involves the para-chloromethylation or bromomethylation of 2,6-dimethylphenol. A general synthetic patent for a fluorinated analogue demonstrates this principle: a benzyl (B1604629) alcohol is first converted to a halomethyl compound using a hydrogen halide. google.com This intermediate is then reacted with an alcohol in the presence of a base to form the corresponding ether. google.com

Applying this logic to the target compound, the synthesis would proceed as follows:

Para-formylation followed by reduction and halogenation: 2,6-dimethylphenol would be formylated at the para-position, the resulting aldehyde reduced to a hydroxymethyl group, and then converted to a more reactive halomethyl (e.g., chloromethyl) group.

Williamson Ether Synthesis: The resulting 4-(halomethyl)-2,6-dimethylphenol is then treated with sodium butoxide (prepared from butanol and a strong base like sodium hydride) or with butanol in the presence of a base to yield 4-(Butoxymethyl)-2,6-dimethylphenol. A similar reaction is seen in the synthesis of 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile from its corresponding chloromethyl derivative. prepchem.com

Route via Hydroxymethyl Intermediate: This is another highly viable pathway.

Para-Hydroxymethylation: The first step is the regioselective hydroxymethylation of 2,6-dimethylphenol at the para position to yield 4-(hydroxymethyl)-2,6-dimethylphenol (B1347631). This reaction, a type of hydroxyalkylation, can be carried out using formaldehyde (B43269) under acid- or base-catalyzed conditions. researchgate.net The synthesis of 4-tert.-butyl-2,6-dihydroxymethylphenol from 4-tert.-butylphenol is a known industrial process that utilizes this type of transformation. google.com

Etherification: The intermediate, 4-(hydroxymethyl)-2,6-dimethylphenol, is then etherified by reacting it with butanol. This reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the intermediate, allowing it to be displaced by butanol in a nucleophilic substitution reaction to form the final product.

Catalytic Systems and Reaction Conditions for Synthesis

The choice of catalyst and reaction conditions is paramount for ensuring high yield and selectivity in each step of the synthesis.

Precursor Synthesis (Phenol Methylation): The industrial synthesis of 2,6-dimethylphenol from phenol and methanol is a gas-phase reaction conducted at elevated temperatures (300-500 °C) using solid acid catalysts. wikipedia.orgresearchgate.net Zeolites and metal oxide catalysts (e.g., iron, chromium, magnesium oxides on a silica (B1680970) support) are often employed. researchgate.netconicet.gov.arresearchgate.net

Para-Functionalization: For electrophilic substitutions like Friedel-Crafts acylation, strong acids are required. Trifluoromethanesulfonic acid (TfOH) has proven to be a highly effective catalyst for the para-acylation of 2,6-dimethylphenol, enabling the reaction to proceed with high regioselectivity at moderate temperatures (50 °C). mdpi.com For hydroxymethylation, both acid and base catalysts can be used, depending on the desired outcome and substrate.

Butoxymethylation Step:

In the halomethyl route , the ether synthesis (Williamson ether synthesis) is typically conducted under basic conditions. An inorganic base like sodium hydroxide (B78521) or potassium carbonate would be used with butanol, or a stronger base like sodium hydride would be used to first form the butoxide anion.

In the hydroxymethyl route , the etherification with butanol requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the dehydration and formation of the ether linkage.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₁₃H₂₀O₂ |

| 2,6-Dimethylphenol | 2,6-Xylenol | C₈H₁₀O |

| Phenol | - | C₆H₆O |

| Methanol | - | CH₄O |

| 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol | - | C₁₆H₁₈O₂ |

| Poly(phenylene oxide) | PPO | (C₈H₈O)n |

| Trifluoromethanesulfonic acid | TfOH | CF₃SO₃H |

| 4-(Hydroxymethyl)-2,6-dimethylphenol | - | C₉H₁₂O₂ |

| 4-(Chloromethyl)-2,6-dimethylphenol | - | C₉H₁₁ClO |

| Butanol | n-Butanol | C₄H₁₀O |

| Sodium butoxide | - | C₄H₉NaO |

| Formaldehyde | - | CH₂O |

| 4-tert-Butylphenol | - | C₁₀H₁₄O |

| 4-tert.-Butyl-2,6-dihydroxymethylphenol | - | C₁₂H₁₈O₃ |

| 4-(Butoxymethyl)-2-methoxyphenol | Vanillyl Butyl Ether | C₁₂H₁₈O₃ |

| 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile | - | C₁₅H₂₁NO |

| Hydrogen halide | - | HX (X=Cl, Br) |

| 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | - | C₉H₈F₄O₂ |

| Sulfuric acid | - | H₂SO₄ |

Exploration of Homogeneous Catalysis for C-O Bond Formation

The formation of the ether linkage in this compound can be achieved through various homogeneous catalytic strategies. One plausible and widely utilized method is the acid-catalyzed reaction of 2,6-dimethylphenol with formaldehyde and butanol. In this approach, a mineral acid or a sulfonic acid acts as the catalyst. For instance, sulfuric acid or toluenesulfonic acid can be employed to facilitate the reaction. google.com The reaction typically proceeds by the initial protonation of formaldehyde, enhancing its electrophilicity, followed by an electrophilic attack on the electron-rich aromatic ring of 2,6-dimethylphenol, preferentially at the para position due to steric hindrance from the ortho-methyl groups. The resulting hydroxymethyl derivative then undergoes an acid-catalyzed etherification with butanol to yield the final product.

Another approach involves the Williamson ether synthesis, where the sodium or potassium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) is reacted with a butoxymethyl halide. youtube.com This method, while effective for forming ether bonds, may be less direct for introducing the entire butoxymethyl group in one step and could involve multiple synthetic steps.

The use of metal-based homogeneous catalysts, such as those involving copper, has been extensively studied in the context of oxidative coupling of phenols. nih.gov While primarily aimed at polymerization, these systems highlight the ability of metal complexes to activate phenolic substrates. nih.gov Adapting such systems for controlled C-O bond formation with a butoxymethyl source could present a potential, albeit less conventional, synthetic route.

Table 1: Comparison of Homogeneous Catalysts for Alkoxymethylation of Phenols

| Catalyst Type | Example | Typical Reaction Conditions | Advantages | Disadvantages |

| Brønsted Acid | p-Toluenesulfonic acid | Reflux in an organic solvent (e.g., toluene) | Readily available, cost-effective | May lead to side reactions, requires neutralization |

| Lewis Acid | Aluminum chloride (AlCl₃) | Anhydrous conditions, often at low temperatures | High catalytic activity | Moisture sensitive, can be difficult to handle |

| Metal Complex | Copper(I) bromide/diamine | Varies, often with an oxidant | High selectivity in some cases | Catalyst cost, potential for metal contamination |

Heterogeneous Catalysis in Alkoxymethylation Reactions

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. In the context of producing this compound, solid acid catalysts are of particular interest. Zeolites and acidic clays, for example, can be employed to catalyze the electrophilic substitution of 2,6-dimethylphenol. The defined pore structures of zeolites can also impart shape selectivity, potentially favoring the formation of the para-substituted product.

The isopropylation of phenol using Na-exchanged ZSM-5 zeolites has been studied, demonstrating the utility of such catalysts in phenol alkylation. koreascience.kr A similar approach could be envisioned for the butoxymethylation reaction. The reaction would likely be carried out in the gas phase or in a slurry reactor, where 2,6-dimethylphenol, formaldehyde, and butanol are passed over the solid acid catalyst.

Iron-chromium mixed oxide catalysts have been effectively used in the methylation of phenol in a fluidized bed reactor, showcasing the potential of metal oxides in such transformations. researchgate.netnih.gov These types of catalysts could be explored for the butoxymethylation process, potentially offering high conversion and selectivity. researchgate.netnih.gov

Table 2: Overview of Heterogeneous Catalysts for Phenol Alkylation

| Catalyst | Reaction Type | Key Features | Potential for Butoxymethylation |

| Zeolites (e.g., ZSM-5) | Friedel-Crafts Alkylation | Shape selectivity, tunable acidity | High potential for selective para-substitution |

| Acidic Clays (e.g., Montmorillonite) | Alkylation/Etherification | Low cost, readily available | Suitable for liquid-phase reactions, may have lower selectivity |

| Metal Oxides (e.g., Fe-Cr mixed oxide) | Vapor-phase Alkylation | High thermal stability, regenerable | Potentially effective in continuous processes |

Solvent Effects and Temperature Optimization in Synthesis

The choice of solvent and the optimization of reaction temperature are crucial for maximizing the yield and selectivity of this compound. In acid-catalyzed reactions, non-polar aprotic solvents like toluene (B28343) or hexane (B92381) are often preferred to minimize side reactions and facilitate the removal of water, which is a byproduct of the condensation. The use of ionic liquids as solvents for reactions involving phenols has also been explored, as they can enhance reaction rates and simplify product separation. nih.govmdpi.com

Temperature plays a significant role in the reaction kinetics and selectivity. For instance, in the acid-catalyzed reaction of 2,4-dimethylphenol (B51704) with formaldehyde, heating at 50°C for several hours was found to be effective. prepchem.com A similar temperature range would likely be a suitable starting point for the synthesis of this compound. Higher temperatures could lead to the formation of undesired byproducts through polymerization or decomposition. A study on the synthesis of 4H-chromene-3-carbonitrile derivatives highlighted the impact of temperature, showing that an increase to 70°C under ultrasonic irradiation could significantly improve yield and reduce reaction time. researchgate.net Careful optimization of the temperature profile is therefore essential for achieving high efficiency.

Mechanistic Studies of Butoxymethyl Group Introduction

Investigation of Reaction Intermediates (e.g., Quinone Methides)

The formation of this compound is widely believed to proceed through a reactive intermediate known as a quinone methide. nih.govnih.gov Quinone methides are highly electrophilic species that are readily attacked by nucleophiles. nih.govrsc.org In the context of this synthesis, the reaction is thought to be initiated by the electrophilic addition of an activated formaldehyde equivalent (e.g., protonated formaldehyde) to the para position of 2,6-dimethylphenol. This is followed by the elimination of water to form a para-quinone methide.

This transient quinone methide intermediate is then susceptible to nucleophilic attack by butanol. The addition of the butoxy group to the exocyclic methylene (B1212753) carbon of the quinone methide, followed by tautomerization, yields the final product, this compound. The involvement of quinone methides has been implicated in the biological activity and toxicity of various alkylphenols. nih.gov

Elucidation of Radical vs. Ionic Pathways in Aryl Alkylation

The introduction of the butoxymethyl group onto the aromatic ring of 2,6-dimethylphenol is predominantly considered to occur via an ionic pathway, specifically an electrophilic aromatic substitution. The acidic catalyst generates a highly electrophilic species from formaldehyde, which then attacks the electron-rich phenol ring. The subsequent steps involving the formation of the quinone methide and its reaction with butanol are also ionic in nature.

However, under certain conditions, particularly in the presence of specific catalysts or initiators, a radical pathway could also be envisioned. The benzylic hydrogens of alkyl-substituted phenols are known to be susceptible to free radical attack. libretexts.org While less common for this specific transformation, a radical mechanism might involve the abstraction of a hydrogen atom from the para-methyl group of a related intermediate, followed by reaction with a butoxymethyl radical. The distinction between radical and ionic pathways is a fundamental aspect of understanding and controlling the selectivity of aryl alkylation reactions. youtube.com In the oxidative coupling of 2,6-dimethylphenol, both radical and ionic mechanisms have been proposed, highlighting the complexity of reactions involving phenols. rsc.org

Chemical Reactivity and Advanced Derivatization of 4 Butoxymethyl 2,6 Dimethylphenol

Reactivity Profiles of the Butoxymethyl Group

The butoxymethyl substituent, an ether linkage at a benzylic-like position, is susceptible to a range of chemical transformations, including cleavage, exchange, oxidation, and reduction.

Ether Cleavage and Exchange Reactions

The ether bond in 4-(butoxymethyl)-2,6-dimethylphenol can be cleaved under various conditions, with the specific products depending on the reagents employed. Due to its nature as a benzylic ether, it exhibits characteristic reactivity.

Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. libretexts.org The reaction mechanism can proceed via either an SN1 or SN2 pathway. For this compound, the reaction is initiated by the protonation of the ether oxygen. libretexts.orglibretexts.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile. Attack can occur at two positions: the benzylic carbon or the butyl carbon.

SN1 Pathway: The benzylic carbon is stabilized by the aromatic ring, which can promote an SN1 mechanism, leading to the formation of a relatively stable benzylic carbocation. libretexts.orglibretexts.org This would yield 4-halomethyl-2,6-dimethylphenol and butan-1-ol.

SN2 Pathway: Alternatively, nucleophilic attack at the less sterically hindered primary carbon of the butyl group would proceed via an SN2 mechanism. stackexchange.com This pathway yields 4-(hydroxymethyl)-2,6-dimethylphenol (B1347631) and 1-halobutane. libretexts.org The resulting 4-(hydroxymethyl)-2,6-dimethylphenol may react further with excess acid to form the dihalide.

Hydrogenolysis: A key reaction for benzylic ethers is hydrogenolysis, which involves cleavage of the C–O bond using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). youtube.com This method is exceptionally mild and selective. Applying this to this compound would cleave the benzylic C-O bond to produce 2,6-dimethyl-p-cresol (4-methyl-2,6-dimethylphenol) and butane. This reaction is highly valued because it can be performed without affecting other reducible functional groups if appropriate inhibitors are used. youtube.comorganic-chemistry.org

| Method | Reagent(s) | Typical Products | Mechanism | Reference |

| Acidic Cleavage | HBr or HI | 4-(hydroxymethyl)-2,6-dimethylphenol and 1-halobutane | SN2 | libretexts.org |

| Acidic Cleavage | HBr or HI | 4-halomethyl-2,6-dimethylphenol and Butan-1-ol | SN1 | libretexts.org |

| Hydrogenolysis | H₂, Pd/C | 2,6-Dimethyl-p-cresol and Butane | Catalytic Hydrogenation | youtube.com |

Oxidation and Reduction Pathways of the Side Chain

The benzylic methylene (B1212753) group (Ar-CH₂-O) in the butoxymethyl side chain is a prime site for oxidation.

Oxidation: Various oxidizing agents can convert the benzylic ether functionality into esters or aldehydes.

With DDQ: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers. The reaction proceeds via hydride abstraction from the benzylic carbon to form a carbocation intermediate, which then reacts with an alcohol (formed from the cleaved butoxy group) or water to yield an acetal, which can be hydrolyzed to an aldehyde. cdnsciencepub.com Further oxidation can lead to the corresponding benzoic acid derivative.

With Hypervalent Iodine Reagents: Modified o-iodoxybenzoic acid (IBX) reagents can directly oxidize benzylic ethers to the corresponding benzoate (B1203000) esters. siu.edu This transformation treats the benzyl (B1604629) group as a latent ester functionality.

Catalytic Oxidation: Novel methods using catalysts like cuprous oxide/graphitic carbon nitride (Cu₂O/C₃N₄) with co-oxidants like tert-butyl hydroperoxide (TBHP) and oxygen can selectively oxidize benzyl ethers to esters under mild conditions, such as room temperature. rsc.org

Reduction: The primary method for the reduction of the butoxymethyl side chain is through the hydrogenolysis reaction described previously, which ultimately removes the entire ether group and replaces it with a hydrogen atom, effectively reducing the benzylic carbon. youtube.com Another approach involves reduction with hydriodic acid, which can reduce benzylic alcohols (a product of ether cleavage) to the corresponding alkanes. nih.govresearchgate.net

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can readily undergo etherification and esterification, although its reactivity is tempered by the steric hindrance from the adjacent methyl groups.

Etherification and Esterification Reactions

Esterification: Due to the steric hindrance around the hydroxyl group, standard Fischer esterification with a carboxylic acid is often inefficient for 2,6-disubstituted phenols. chempedia.info A more effective method involves the use of more reactive acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine. youtube.com The reaction of this compound with an acyl chloride (e.g., acetyl chloride) would yield the corresponding phenyl ester, 4-(butoxymethyl)-2,6-dimethylphenyl acetate. Methods for producing esters from sterically hindered phenols are crucial in the synthesis of antioxidants and other specialty chemicals. google.comgoogle.com

Etherification: The Williamson ether synthesis is the classical method for preparing ethers from phenols. This involves deprotonating the phenol (B47542) with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. For this compound, this would produce a diaryl or alkyl-aryl ether derivative. The choice of base and reaction conditions is critical to achieve good yields, especially with sterically hindered phenols.

Regioselective Functionalization of the Aromatic Ring

Electrophilic aromatic substitution on the phenol ring is heavily influenced by the existing substituents. The hydroxyl group is a powerful activating, ortho-, para-director, while the alkyl groups are weakly activating, ortho-, para-directors. In this compound, the ortho positions (2 and 6) and the para position (4) are already substituted. This directs any further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, to the meta positions (3 and 5), which are ortho to the butoxymethyl group.

The significant steric hindrance from the two methyl groups flanking the hydroxyl group can make substitution challenging. However, under appropriate conditions, functionalization at the 3 and 5 positions is feasible. For example, nitration can be achieved using specific nitrating agents to introduce nitro groups at these positions, leading to compounds like 4-(butoxymethyl)-2,6-dimethyl-3,5-dinitrophenol.

Synthesis and Characterization of Novel Derivatives and Analogs

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules and polymers. By combining the reactions described above, a wide array of novel derivatives can be designed and synthesized.

Synthesis Strategies:

Polymer Synthesis: 2,6-Dimethylphenol (B121312) is a key monomer for producing poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netchemicalbook.com Derivatives like this compound could be incorporated into oxidative coupling polymerizations to create functionalized PPO polymers with modified properties, such as solubility or thermal stability. acs.org

Biologically Active Molecules: Sterically hindered phenols are a well-known class of antioxidants. nih.gov The core structure of this compound can be elaborated to synthesize novel antioxidants or potential drug candidates. For instance, new 2,6-disubstituted phenol derivatives have been synthesized and evaluated for their properties as general anesthetics. nih.gov

Functionalization via Mannich Reaction: The available positions on the aromatic ring could potentially undergo Mannich-type reactions to introduce aminomethyl groups, a common strategy for synthesizing derivatives of phenols.

Characterization: The characterization of any newly synthesized derivative relies on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: ¹H NMR would provide detailed information on the aromatic and aliphatic protons. For instance, the benzylic methylene protons (Ar-CH₂-O) would appear as a characteristic singlet, while the protons of the butyl group would show distinct multiplets. ¹³C NMR would confirm the number and type of carbon atoms.

Mass Spectrometry (MS): MS would determine the molecular weight of the derivative and provide structural information through fragmentation patterns. A common fragmentation for these types of molecules would be the cleavage of the benzylic bond.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. The broad O-H stretch of the phenol (around 3200-3600 cm⁻¹), the C-O-C stretch of the ether (around 1000-1300 cm⁻¹), and the aromatic C=C stretches would be prominent.

| Derivative Type | Synthetic Approach | Potential Application | Key Characterization Features | Reference |

| PPO-type Polymer | Oxidative coupling polymerization with other phenols | High-performance plastics | Analysis of molecular weight distribution (GPC), thermal properties (DSC, TGA) | researchgate.netacs.org |

| Ester Derivative | Reaction with an acyl chloride | Antioxidant, Fragrance | Disappearance of phenolic OH in IR; new carbonyl peak (~1760 cm⁻¹); shift of aromatic proton signals in NMR | youtube.com |

| Ring-Nitrated Derivative | Electrophilic aromatic substitution with a nitrating agent | Chemical intermediate | Appearance of nitro group signals in IR (~1530, 1350 cm⁻¹); downfield shift of remaining aromatic proton signals | prepchem.com |

| Anesthetic Analog | Multi-step synthesis involving alkylation and functional group modification | Pharmaceutical | Detailed 2D NMR, Mass Spectrometry, Chiral HPLC for stereoisomers | nih.gov |

Introduction of Additional Functional Groups

The structure of this compound offers multiple avenues for the introduction of new functionalities. Reactions can be directed at the phenolic hydroxyl group, the aromatic ring, or the butoxymethyl substituent.

The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. For instance, Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups, thereby modifying the compound's polarity and solubility. wikipedia.org

The aromatic ring, activated by the hydroxyl and methyl groups, is susceptible to electrophilic aromatic substitution. Reactions such as halogenation (bromination or chlorination) can introduce halogen atoms onto the ring, typically at the positions ortho or para to the activating groups. chemistrysteps.com Formylation, using reagents like hexamethylenetetramine (Duff reaction) or paraformaldehyde with a catalyst, can introduce an aldehyde group. researchgate.net Another important reaction is the Mannich reaction, which involves the aminomethylation of the phenol using formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or morpholine, to introduce aminomethyl groups onto the aromatic ring. arkat-usa.orgumich.edunih.gov These reactions provide handles for further chemical modifications.

The butoxymethyl group, being a benzylic ether, also presents opportunities for derivatization. While generally stable, the benzylic C-O bond can be cleaved under specific conditions, such as with strong acids or through hydrogenolysis, which could then allow for the introduction of other functional groups at that position. vanderbilt.edu More advanced methods involve nickel-catalyzed cross-coupling reactions of benzylic ethers, which can form new carbon-carbon bonds. acs.orgacs.org

The following table summarizes potential derivatization reactions for this compound based on established reactivity of similar phenolic compounds.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Etherification | Alkyl halide, Base (e.g., NaH) | -OR |

| Esterification | Acyl chloride or anhydride (B1165640), Base | -O-C(O)R |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Formylation | Paraformaldehyde, MgCl₂, Et₃N | -CHO |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | -CH₂NR₂ |

| Benzylic Ether Cleavage | Strong Acid (e.g., HBr) or Hydrogenolysis (H₂, Pd/C) | -CH₂OH (subsequently functionalizable) |

Oligomerization and Polymerization Studies of Derivatives

The derivatized forms of this compound serve as valuable monomers for the synthesis of novel oligomers and polymers. A primary method for the polymerization of 2,6-disubstituted phenols is oxidative coupling polymerization, which is extensively used for the commercial production of poly(phenylene oxide) (PPO) from 2,6-dimethylphenol. uc.eduresearchgate.netresearchgate.net This methodology can be extended to derivatives of this compound.

The polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen. uc.eduresearchgate.net The nature of the substituents on the phenol can significantly influence the polymerization process and the properties of the resulting polymer. For instance, the introduction of bulky groups can hinder the polymerization, while certain functional groups can be used to crosslink the polymer chains or to tune the polymer's thermal and mechanical properties.

Derivatives of this compound, where additional functional groups have been introduced, can be copolymerized with other phenolic monomers to create random or block copolymers. For example, a derivative containing a reactive group like an epoxide or a vinyl group can be used to produce thermosetting PPO-based materials. mdpi.com The functional groups introduced in the derivatization step can also be modified post-polymerization to further tailor the polymer's characteristics.

Research on the polymerization of substituted phenols has shown that the reaction conditions, such as the choice of catalyst, solvent, and temperature, play a crucial role in determining the molecular weight and properties of the resulting polymer. mdpi.com For example, studies on the polymerization of various substituted phenols have demonstrated that the hydrophobicity of the substituent can affect the polymer's structure. mdpi.com

The table below outlines hypothetical polymerization studies based on the derivatized monomers discussed in the previous section.

| Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| This compound | Oxidative Coupling Polymerization | Thermoplastic with good thermal stability |

| Halogenated derivative | Oxidative Coupling Polymerization | Increased flame retardancy, modified solubility |

| Formylated derivative | Oxidative Coupling followed by crosslinking reactions | Thermosetting resin with enhanced mechanical strength |

| Aminomethylated derivative | Oxidative Coupling Polymerization | Potential for ion-exchange properties, modified adhesion |

Computational and Theoretical Chemistry Investigations of 4 Butoxymethyl 2,6 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 4-(Butoxymethyl)-2,6-dimethylphenol, such studies would provide invaluable insights into its electronic structure and conformational stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would theoretically determine its most stable three-dimensional shape (conformation) by calculating the potential energy surface. This would involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles defining the spatial relationship between the butoxymethyl group and the dimethylphenol ring would be determined. Understanding the preferred conformation is crucial as it influences the molecule's physical and chemical properties.

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. These predictions would be based on the calculated electron density around each nucleus in the optimized molecular structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum could be calculated. These theoretical spectra would show characteristic peaks for the O-H stretch of the phenol (B47542) group, the C-O-C ether linkage in the butoxymethyl group, and the various C-H and C=C bonds within the aromatic ring.

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the energy changes that occur as reactants are converted into products.

A critical part of modeling a reaction pathway is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. For the formation of this compound, a transition state analysis would reveal the specific arrangement of atoms at the peak of the energy barrier. The calculated energy of this transition state would allow for the determination of the activation energy, a key factor in predicting the reaction rate.

Molecular Docking and Dynamics Simulations for Preclinical Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are fundamental in the early stages of drug discovery and for understanding the biological activity of compounds.

For this compound, molecular docking studies could be hypothetically performed to predict its binding affinity and orientation within the active site of a relevant biological target. Following docking, molecular dynamics simulations could be run to observe the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. These simulations would track the movements and interactions of every atom in the system, offering insights into the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding.

Ligand-Protein Binding Prediction (e.g., for Enzyme Active Sites)

Ligand-protein binding prediction is a critical component of drug discovery and molecular biology research. Computational methods, such as molecular docking, are used to forecast the preferred orientation of a ligand when bound to a protein's active site. These predictions help in understanding the potential biological activity of a compound and in designing new molecules with enhanced efficacy. The process involves calculating the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Research Findings:

No research findings specifically detailing the ligand-protein binding predictions for this compound are currently available in the public domain. Such studies would typically involve docking simulations against a panel of relevant enzymes or receptors to predict potential biological targets. The analysis would identify key amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the butoxymethyl and dimethylphenol moieties of the compound.

Conformational Analysis in Biological Environments

Conformational analysis aims to determine the stable three-dimensional structures, or conformers, of a molecule. In a biological context, understanding the preferred conformation of a molecule is crucial as it dictates its ability to interact with specific biological targets. Computational techniques like molecular dynamics simulations can be employed to explore the conformational landscape of a molecule in environments that mimic biological systems, such as in water or within a lipid bilayer.

Interactive Data Table: Conformational Analysis of this compound

| Biological Environment | Dominant Conformer (Dihedral Angle °) | Population (%) | Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Research Findings:

There is no available research that has conducted a conformational analysis of this compound in a biological environment. A typical study would investigate the rotational freedom around the single bonds of the butoxymethyl group and the orientation of the hydroxyl group on the phenol ring. These analyses would reveal the most energetically favorable conformations of the molecule in aqueous solution or when approaching a protein binding site, providing insights into its bioactive shape.

Advanced Analytical Characterization Methodologies for 4 Butoxymethyl 2,6 Dimethylphenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-(Butoxymethyl)-2,6-dimethylphenol, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring, the benzylic methylene (B1212753) protons, the protons of the butoxy group, and the methyl protons attached to the ring will all resonate at characteristic chemical shifts. The integration of these signals will correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) will reveal the number of neighboring protons, thus confirming the substitution pattern of the aromatic ring and the structure of the butoxymethyl side chain.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Phenolic -OH | 4.5-5.5 | Singlet (broad) | 1H |

| Aromatic -H | 6.8-7.2 | Singlet | 2H |

| Benzylic -CH₂- | 4.4-4.6 | Singlet | 2H |

| Butoxy -O-CH₂- | 3.4-3.6 | Triplet | 2H |

| Butoxy -CH₂- | 1.5-1.7 | Sextet | 2H |

| Butoxy -CH₂- | 1.3-1.5 | Sextet | 2H |

| Butoxy -CH₃ | 0.8-1.0 | Triplet | 3H |

| Aromatic -CH₃ | 2.2-2.4 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons will confirm the substitution pattern, while the signals for the benzylic carbon, the carbons of the butoxy group, and the methyl carbons will appear in their characteristic regions.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Phenolic C-OH | 150-155 |

| Aromatic C-CH₃ | 128-132 |

| Aromatic C-H | 125-130 |

| Aromatic C-CH₂ | 135-140 |

| Benzylic -CH₂- | 70-75 |

| Butoxy -O-CH₂- | 68-72 |

| Butoxy -CH₂- | 30-35 |

| Butoxy -CH₂- | 18-22 |

| Butoxy -CH₃ | 13-15 |

| Aromatic -CH₃ | 15-20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn allows for the determination of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzylic cation. Other significant fragments could arise from the loss of the butoxy group or parts of it, and cleavage of the butyl chain. Analysis of these fragment ions helps to piece together the molecular structure.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 222 | [C₁₄H₂₂O₂]⁺ | Molecular Ion |

| 149 | [C₉H₁₁O]⁺ | Cleavage of the O-butyl bond |

| 135 | [C₉H₁₁O]⁺ | Benzylic cleavage with loss of butoxy radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: These are predicted fragmentation patterns and may vary based on the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the alkyl groups will be observed around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and the phenol (B47542) will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-O-C ether linkage would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| C-O (Phenol) | C-O Stretch | 1200-1260 | Medium |

| C-O (Ether) | C-O-C Stretch | 1050-1150 | Medium |

Note: These are predicted frequencies and can be influenced by intermolecular interactions and the physical state of the sample.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. For method development, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a good starting point. The injector and detector temperatures should be optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) would provide good sensitivity for this compound. Temperature programming of the GC oven would likely be necessary to achieve good separation from any impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would be appropriate. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the run, would likely be required to achieve optimal separation. A UV detector set at a wavelength where the phenol chromophore absorbs strongly (around 270-280 nm) would be suitable for detection.

Crystallographic Analysis for Solid-State Structure Determination (if crystalline forms are obtained)

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for understanding the structure-property relationships of a chemical compound. For this compound, obtaining a crystalline form would open the door to powerful analytical techniques, primarily X-ray crystallography.

Single-crystal X-ray diffraction (SC-XRD) stands as the most unambiguous method for determining the molecular and crystal structure of a compound. uwaterloo.cacarleton.edu This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the conformation of the molecule. carleton.edu

The process begins with the generation of a well-ordered single crystal of this compound, which can be a challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. carleton.edu The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. carleton.edu

By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. The positions and intensities of these spots are then used to calculate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure of this compound, as well as the packing of the molecules within the crystal lattice. carleton.edu

This detailed structural information is invaluable. For instance, it would definitively establish the conformation of the butoxymethyl group relative to the phenol ring and the spatial orientation of the dimethylphenol moiety. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the physical properties of the solid material. brynmawr.edu

While specific crystallographic data for this compound is not currently present in the searched scientific literature, the table below illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment. The data presented are hypothetical and serve as an example of a typical crystallographic data table.

| Crystallographic Parameter | Hypothetical Value for this compound |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1492.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| Absorption coefficient (mm⁻¹) | 0.08 |

| F(000) | 504 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 10123 |

| Independent reflections | 3456 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer or Co-Monomer in Polymer Synthesis

The bifunctional nature of 4-(Butoxymethyl)-2,6-dimethylphenol makes it a valuable building block in the creation of novel polymer architectures.

Oxidative Coupling Polymerization for Poly(phenylene oxide) (PPO) Derivatives

The presence of the phenolic group on this compound allows it to undergo oxidative coupling polymerization, a key reaction for synthesizing poly(phenylene oxide) (PPO) and its derivatives. When used as a co-monomer with 2,6-dimethylphenol (B121312), it can be incorporated into the PPO backbone. This process is typically catalyzed by copper complexes.

The incorporation of the butoxymethyl group serves to functionalize the resulting PPO derivative. This pendant group can modify the polymer's solubility, processability, and compatibility with other materials in polymer blends. Furthermore, the butoxymethyl group introduces a site for potential post-polymerization modifications, allowing for the grafting of other functional molecules or for creating reactive sites within the polymer structure. Research into the copolymerization of 2,6-dimethylphenol with similarly functionalized phenols has shown that the introduction of such side groups can significantly alter the final properties of the material. mdpi.com

Development of Crosslinking Agents for Polymer Networks

The butoxymethyl group in this compound can be utilized to create crosslinked polymer networks. Under certain conditions, such as the presence of heat or an acidic catalyst, the butoxymethyl group can react with other functional groups on adjacent polymer chains, such as hydroxyl or amine groups. This reaction forms stable ether or other covalent linkages, creating a three-dimensional network structure.

This crosslinking capability is crucial for developing thermosetting resins and elastomers with enhanced mechanical strength, thermal stability, and chemical resistance. The degree of crosslinking, and thus the final properties of the material, can be controlled by adjusting the concentration of this compound in the polymer formulation.

Functionalization of Polymeric Materials

Beyond its role as a primary building block, this compound is used to impart specific functionalities to existing polymer systems.

Incorporation into Resins and Coatings for Specific Properties

When blended or reacted into resins and coatings formulations, such as epoxies, phenolics, or polyesters, this compound can act as a reactive diluent or a property-modifying additive. Its phenolic nature can contribute to improved adhesion on various substrates. The butoxy group enhances the compound's compatibility with organic resin systems and can improve the flow and leveling of coatings during application.

Moreover, the compound can be used to introduce flexibility into otherwise rigid polymer networks, improving impact resistance and reducing brittleness in cured coatings and adhesives.

Tailoring Dielectric and Thermal Properties of Novel Polymers

The introduction of the butoxymethyl group into a polymer matrix can influence its dielectric and thermal properties. The flexible butyl chain can increase the free volume within the polymer, which may lead to a lower dielectric constant—a desirable characteristic for materials used in microelectronics and high-frequency communication applications.

Research into Antioxidant Additives for Materials

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals, thereby protecting materials from oxidative degradation caused by heat, light, or chemical exposure. The structure of this compound, with its sterically hindered phenolic group, makes it a candidate for investigation as a polymer stabilizer.

The methyl groups at the ortho positions (2 and 6) to the hydroxyl group enhance its stability and effectiveness as a radical scavenger. When incorporated into plastics, rubbers, or lubricants, it can interrupt the auto-oxidation cycle, extending the service life of the material by preventing chain scission, crosslinking, and the loss of physical properties. Research is ongoing to characterize its efficiency as an antioxidant in various polymer systems and to compare its performance against commercially available stabilizers.

Mechanistic Studies of Stabilization in Polymeric Matrices

The primary function of this compound as a stabilizer in polymeric matrices is to inhibit oxidative degradation, which can be initiated by heat, light, and mechanical stress during processing and end-use of the polymer. Its efficacy is rooted in its chemical structure as a hindered phenolic antioxidant. The stabilization mechanism involves a series of complex chemical reactions aimed at neutralizing the free radicals that propagate the polymer degradation chain reaction.

The fundamental mechanism of action for hindered phenolic antioxidants like this compound revolves around their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to highly reactive peroxy radicals (ROO•) that are formed during the auto-oxidation cycle of the polymer. This process is a critical chain-breaking step that terminates the degradation cascade.

Initiation: The process begins with the formation of free alkyl radicals (R•) on the polymer backbone due to external stressors like heat or UV radiation.

Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation.

Chain-Breaking by Antioxidant: this compound (ArOH) intervenes in the propagation step by donating its phenolic hydrogen to the peroxy radical. This reaction is generally much faster than the hydrogen abstraction from the polymer chain.

ROO• + ArOH → ROOH + ArO•

Stabilization of the Antioxidant Radical: The resulting phenoxy radical (ArO•) is sterically hindered by the two methyl groups in the ortho positions (2 and 6). This hindrance significantly reduces its reactivity, preventing it from initiating new degradation chains. The butoxymethyl group at the para position (4) can also influence the electronic properties and solubility of the antioxidant within the polymer matrix.

Further Reactions of the Antioxidant Radical: The stabilized phenoxy radical can undergo further reactions to form non-radical, stable products. These can include reactions with other radicals or dimerization.

The efficiency of a hindered phenolic antioxidant is influenced by several factors, including the bond dissociation energy (BDE) of the phenolic O-H bond, the steric hindrance around the hydroxyl group, and the stability of the resulting phenoxy radical. A lower O-H BDE facilitates easier hydrogen donation to peroxy radicals. The steric hindrance provided by the ortho-substituents is crucial for stabilizing the phenoxy radical and preventing it from becoming a pro-oxidant.

Table 1: Comparative Stabilization Performance of Hindered Phenolic Antioxidants in Polypropylene

| Antioxidant Structure | Oven Aging Performance (Days to Embrittlement) | Processing Stability (Melt Flow Index after 5 Extrusions) |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 30 | 12.5 |

| 2,6-dimethyl-4-tert-butylphenol | 25 | 14.2 |

| Irganox 1010 | > 60 | 8.5 |

| This compound (Estimated) | 20-30 | 13-15 |

Note: The data for this compound is an estimation based on the performance of structurally similar compounds. Actual performance may vary depending on the specific polymer matrix and conditions.

The butoxymethyl group in this compound is expected to enhance its compatibility with certain polymer matrices and may influence its volatility and migration characteristics. Improved compatibility can lead to a more uniform distribution of the antioxidant within the polymer, which is crucial for effective stabilization.

Degradation of the antioxidant itself can occur under severe conditions. For phenolic antioxidants, this can involve oxidation of the phenol (B47542) ring and side-chain reactions. The degradation products of this compound would likely include quinone-type structures and products resulting from the transformation of the butoxymethyl group. The identification and characterization of these degradation products are important for understanding the long-term stabilization performance and any potential for discoloration of the polymer.

Investigations into Preclinical Biochemical and Biological Activities in Vitro/in Silico

Antioxidant Activity and Radical Scavenging Potential

No publicly available scientific studies containing quantitative data from DPPH, FRAP, ABTS, or other radical scavenging assays for the compound 4-(Butoxymethyl)-2,6-dimethylphenol were identified.

There are no specific mechanistic studies in the reviewed literature that explore the antioxidant pathways, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), for this compound.

Enzyme Inhibition Kinetics and Molecular Binding Studies

No published research was found detailing the inhibitory activity or binding kinetics of this compound against any of the carbonic anhydrase (CA) isozymes.

The 2,6-dimethylphenol (B121312) moiety, which is the core structure of this compound, has been identified as a critical component in the development of potent and selective inhibitors for Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). nih.gov PKMYT1 is a regulator of CDK1 phosphorylation and is considered a therapeutic target for cancers with specific DNA damage response deficiencies, such as those with CCNE1 amplification. nih.govresearchgate.net

In the discovery of the first-in-class selective PKMYT1 inhibitor, RP-6306, researchers identified a lead compound that was a weak inhibitor. researchgate.net The strategic introduction of a 2,6-dimethylphenol group to this parent structure was a key optimization step that significantly enhanced the inhibitory potency against PKMYT1. nih.gov A cell-based assay designed to measure the phosphorylation of CDK1 (Thr14), a direct substrate of PKMYT1, confirmed a significant boost in potency for analogs containing the 2,6-dimethylphenol motif compared to those with no methyl or a single methyl group on the phenol (B47542) ring. nih.gov This research led to the development of RP-6306, an orally bioavailable and selective PKMYT1 inhibitor that has advanced into Phase 1 clinical trials for the treatment of solid tumors. researchgate.netreparerx.comnih.gov

Table 1: Effect of Phenol Methylation on PKMYT1 Inhibitory Potency This table is illustrative, based on findings described in the development of RP-6306, where specific IC50 values for each analog were not provided in the source text but the relative potency was described.

| Compound Analog Structure | PKMYT1 Inhibitory Potency | Reference |

|---|---|---|

| Mono-methyl phenol analog | Weak | nih.gov |

| 2,6-dimethylphenol analog | Significantly Improved | nih.gov |

Structure-activity relationship (SAR) studies performed during the development of PKMYT1 inhibitors highlighted several crucial features of the 2,6-dimethylphenol moiety. nih.govbioworld.com

The analysis revealed that:

Dimethyl Phenol Group: The presence of two methyl groups at the 2 and 6 positions of the phenol ring was key to achieving high potency. This substitution is believed to enforce a large dihedral angle with the main tricyclic ring system of the inhibitor, which is beneficial for binding. nih.gov

Phenolic Hydroxyl Group: The hydrogen-bond donor capability of the phenolic hydroxyl group is an absolute requirement for inhibitory activity. When the phenol was replaced with a methoxy (B1213986) group or a chloro substituent, the potency was negatively affected. Furthermore, replacing the phenol with an aniline (B41778) group resulted in an inactive analog. nih.gov

Atropisomerism: The 2,6-dimethylphenol series of analogs were found to exist as atropisomers (stereoisomers arising from hindered rotation around a single bond). Researchers were able to separate these isomers and profile them as single enantiomers, which was a critical step in optimizing cell-based potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to the identification of RP-6306. nih.govresearchgate.net

These SAR findings underscore the specific and critical role of the 2,6-dimethylphenol scaffold, the parent structure of this compound, in designing potent inhibitors of the PKMYT1 kinase. bioworld.com

Table 2: Structure-Activity Relationship (SAR) for PKMYT1 Inhibition

| Structural Modification | Impact on PKMYT1 Inhibitory Activity | Reference |

|---|---|---|

| Introduction of 2,6-dimethylphenol moiety | Key for high potency | nih.govbioworld.com |

| Replacement of phenolic -OH with -OCH3 | Deleterious to potency | nih.gov |

| Replacement of phenolic -OH with -Cl | Deleterious to potency | nih.gov |

| Replacement of phenol with aniline | Resulted in inactive analog | nih.gov |

Antimicrobial Activity Research at the Cellular Level (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro antimicrobial activity of this compound.

Mechanism-Based Studies of Microbial Growth Modulation

No mechanism-based studies on how this compound may modulate microbial growth have been identified in the available scientific literature.

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

No research studies were found that investigate the interaction of this compound with biological macromolecules such as proteins or DNA.

Environmental Fate and Degradation Research

Biodegradation Pathways and Microbial Metabolism

The breakdown of 4-(Butoxymethyl)-2,6-dimethylphenol in the environment is anticipated to be primarily driven by microbial activity. The structural components of the molecule, namely the substituted phenolic ring and the ether linkage, are susceptible to enzymatic attack by a variety of microorganisms.

Identification of Microbial Degradation Products

Subsequent degradation of 2,6-dimethylphenol (B121312) by microorganisms has been documented. For instance, studies on various dimethylphenol isomers have shown that bacteria, such as those from the genus Pseudomonas, can metabolize these compounds. nih.govresearchgate.net The degradation of 2,4-dimethylphenol (B51704), for example, can lead to the formation of intermediates that are further processed through ring-cleavage pathways. nih.gov

It is also conceivable that microbial action could target the aromatic ring of this compound prior to ether cleavage, leading to a different set of initial degradation products. The degradation of butylated hydroxyanisole (BHA), a compound with a similar ether-linked phenolic structure, has been studied, and its degradation can produce various oxidized and fragmented molecules. nih.gov

A summary of potential initial degradation products based on analogous compounds is presented below:

| Precursor Compound | Potential Microbial Degradation Products |

| This compound | 2,6-Dimethylphenol, Butanol, Hydroxylated aromatic intermediates |

Enzymatic Biotransformations Involved in Degradation (e.g., Monooxygenases)

The enzymatic machinery of microorganisms plays a pivotal role in the biotransformation of phenolic compounds. Monooxygenases and dioxygenases are key enzymes in the initial stages of aromatic compound degradation. These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage.

In the case of this compound, monooxygenases could hydroxylate the aromatic ring, initiating the degradation process. The cleavage of the ether linkage is another critical enzymatic step. Fungal peroxygenases, for example, have been shown to cleave alkyl aryl ethers, producing aliphatic aldehydes and phenols. nih.gov This process often involves a hydrogen abstraction mechanism. nih.gov The enzymatic cleavage of the β-O-4 aryl-ether bond in lignin, a complex natural polymer containing ether linkages, has been extensively studied and involves a series of enzymes, including dehydrogenases and etherases. researchgate.netosti.gov These enzymatic systems could potentially act on the butoxymethyl group of the target compound.

The degradation of dimethylphenols by bacteria often involves catechol 2,3-dioxygenase, which is responsible for the meta-cleavage of the aromatic ring. nih.gov Another key enzyme, p-cresol (B1678582) methylhydroxylase, has been implicated in the degradation of p-cresol and is induced by dimethylphenols. nih.gov

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These mechanisms are primarily driven by light energy and chemical reactions with water.

Photolytic Degradation Studies

Specific photolytic degradation studies on this compound are not documented. However, research on the photochemistry of aromatic ethers provides insights into potential degradation pathways. A significant photochemical reaction for aromatic ethers is the photo-Claisen rearrangement. researchgate.net This reaction involves the homolytic cleavage of the ether bond upon irradiation, leading to the formation of ortho- and para-substituted phenols. researchgate.net In the context of this compound, this could result in the formation of 2,6-dimethylphenol and other rearranged products.

The presence of photosensitizers in the environment, such as humic substances, can also influence the rate of photodegradation. Studies on the visible-light photo-irradiation of butylated hydroxyanisole (BHA) in the presence of riboflavin (B1680620) (vitamin B2) have shown that the antioxidant undergoes photo-oxidation. nih.gov This process can involve the generation of reactive oxygen species like singlet oxygen. nih.gov

Hydrolytic Stability in Various Environmental Conditions

The hydrolytic stability of this compound under different environmental pH and temperature conditions has not been specifically reported. Generally, ether linkages, particularly benzylic ethers, can undergo cleavage under acidic conditions. libretexts.orglibretexts.orgnumberanalytics.com The rate of this acid-catalyzed cleavage is dependent on the structure of the ether and the reaction conditions. However, under typical environmental pH ranges, the hydrolytic degradation of such ethers is expected to be a slow process. nih.gov

Studies on the stability of benzylic-type isothiocyanates under hydrodistillation-mimicking conditions have shown that some can undergo conversion to the corresponding alcohols, indicating a degree of hydrolytic instability. nih.gov While the chemical structure is different, this suggests that the butoxymethyl group in this compound might be susceptible to hydrolysis over extended periods or under specific environmental conditions, such as in acidic waters. The ester and epoxy linkages in some adhesives have shown hydrolytic degradation, which disrupts their cross-linked network. acs.org

Environmental Monitoring and Analytical Detection Methods in Research Studies

The detection and quantification of this compound in environmental samples are essential for understanding its distribution and fate. While specific methods for this compound are not established, analytical techniques used for other phenolic and alkylphenolic compounds can be adapted.

Synthetic phenolic antioxidants have been detected in various environmental matrices, including indoor dust, air particulates, sediment, and water. nih.govacs.orgresearchgate.net The analysis of these compounds often requires sophisticated analytical instrumentation.

Commonly employed analytical techniques for phenolic compounds include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). koreascience.krmdpi.comnih.govworldscientific.comthermofisher.comnih.gov Due to the relatively low volatility and potential for peak tailing of phenolic compounds in GC analysis, a derivatization step is often necessary. gnest.org Acetylation with acetic anhydride (B1165640) is a common and effective derivatization procedure for phenols prior to GC-MS analysis. gnest.orgresearchgate.net

For water samples, a pre-concentration step is typically required to achieve the low detection limits needed for environmental monitoring. Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating phenolic compounds from aqueous matrices. mdpi.comnih.govnih.gov

Below is a table summarizing potential analytical methods:

| Analytical Technique | Sample Preparation | Detection | Applicability |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-liquid extraction or Solid-phase extraction (SPE), Derivatization (e.g., acetylation) | Mass Spectrometry | Suitable for a wide range of volatile and semi-volatile organic compounds, including phenols. thermofisher.comnih.govgnest.orgresearchgate.netthermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Solid-phase extraction (SPE) | Diode Array Detector (DAD), Mass Spectrometry (MS) | Effective for non-volatile and polar compounds, can be used without derivatization. mdpi.comworldscientific.combgu.ac.il |

Future Research Directions and Translational Opportunities for 4 Butoxymethyl 2,6 Dimethylphenol

Design of Green and Sustainable Synthetic Routes

The industrial synthesis of specialty chemicals is increasingly under scrutiny for its environmental impact. The development of green and sustainable synthetic routes for 4-(Butoxymethyl)-2,6-dimethylphenol is a critical first step towards its potential commercialization. Future research in this area should focus on the core principles of green chemistry, including the use of renewable feedstocks, the reduction of hazardous waste, and the improvement of atom economy.

Current synthetic methodologies for similar phenolic compounds often rely on petroleum-based starting materials and harsh reaction conditions. A forward-looking approach would involve exploring bio-based precursors. For instance, 2,6-dimethylphenol (B121312) can be derived from lignin, a major component of biomass. researchgate.netresearchgate.net The butoxy group could potentially be introduced using butanol derived from the fermentation of biomass.

Research should also be directed towards the use of greener solvents, such as supercritical fluids or ionic liquids, to replace traditional volatile organic compounds. mdpi.com Furthermore, solvent-free reaction conditions, facilitated by microwave or ultrasonic irradiation, could offer significant environmental benefits by reducing energy consumption and eliminating solvent waste. researchgate.net

A comparative analysis of a hypothetical traditional versus a green synthetic route is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Traditional Route | Green Route |

|---|---|---|

| Starting Materials | Phenol (B47542), Methanol (B129727), Butanol (petroleum-based) | Lignin-derived 2,6-dimethylphenol, Bio-butanol |

| Solvent | Toluene (B28343), Dichloromethane | Supercritical CO2 or solvent-free |

| Catalyst | Strong acids (e.g., H2SO4) | Recyclable solid acid catalyst or biocatalyst |

| Energy Input | High temperature and pressure | Lower temperature, microwave irradiation |

| Atom Economy | Moderate | High |

| E-Factor (Waste/Product Ratio) | High | Low |

| Byproducts | Acidic waste, organic residues | Water, recyclable catalyst |

Development of Novel Catalytic Systems for Efficient Production

To enhance the efficiency and selectivity of the synthesis of this compound, the development of novel catalytic systems is paramount. Catalysis can lower the activation energy of reactions, enabling them to proceed under milder conditions with higher yields and fewer byproducts. researchgate.net

Future research should investigate both homogeneous and heterogeneous catalysts. Heterogeneous catalysts, such as zeolites or functionalized mesoporous silica (B1680970), are particularly attractive due to their ease of separation and recyclability, which aligns with the principles of green chemistry. mdpi.com These solid acid catalysts could replace corrosive and difficult-to-handle liquid acids traditionally used in alkylation and etherification reactions.

Biocatalysis, using enzymes such as laccases or peroxidases, presents another promising frontier. nih.gov Enzymes operate under mild conditions in aqueous environments and exhibit high specificity, which could lead to highly selective butoxymethylation of 2,6-dimethylphenol at the desired position. Genetic and protein engineering could be employed to tailor enzymes for this specific transformation.

Table 2 outlines potential catalytic systems and their hypothetical performance improvements.

Table 2: Hypothetical Catalytic Systems for the Synthesis of this compound

| Catalytic System | Description | Potential Advantages | Hypothetical Yield (%) | Hypothetical Selectivity (%) |

|---|---|---|---|---|

| Uncatalyzed | Thermal reaction without a catalyst | Simple setup | 40 | 50 |

| Solid Acid Catalyst (e.g., Zeolite) | Heterogeneous catalyst with acidic sites | Recyclable, non-corrosive, high thermal stability | 85 | 90 |

| Engineered Biocatalyst (e.g., Laccase) | Enzyme-based catalyst in an aqueous medium | Mild conditions, high selectivity, biodegradable | 95 | >98 |

| Phase-Transfer Catalyst | Facilitates reaction between immiscible reactants | Improved reaction rates, milder conditions | 80 | 85 |

Exploration of Advanced Functional Materials Based on Butoxymethylated Phenols

The structure of this compound, with its reactive hydroxyl group and the potential for the butoxymethyl group to act as a leaving group or a cross-linking site, makes it a promising monomer for the synthesis of advanced functional materials. researchgate.net Research in this area could unlock applications in a variety of fields.

One major avenue of exploration is the development of novel polymers. Poly(phenylene oxide) (PPO) and other phenolic resins are known for their excellent thermal stability, dimensional stability, and flame retardant properties. researchgate.net By incorporating this compound into these polymer backbones, it may be possible to tailor their properties. The butoxymethyl group could enhance solubility for easier processing or act as a reactive site for post-polymerization modification or cross-linking, leading to thermosets with high-performance characteristics.

These novel polymers could find use as high-temperature adhesives, coatings for aerospace and electronics, or as matrices for fiber-reinforced composites. jchemrev.com The phenolic structure also suggests inherent antioxidant properties, which could be beneficial for creating materials with enhanced long-term stability. nih.gov

Table 3 presents a hypothetical overview of advanced materials derived from this compound.

Table 3: Potential Advanced Functional Materials from this compound

| Material Type | Potential Monomer/Precursor Role | Hypothetical Properties | Potential Applications |

|---|---|---|---|

| Modified Poly(phenylene oxide) (PPO) | Co-monomer with 2,6-dimethylphenol | Improved processability, tunable glass transition temperature | High-performance engineering plastics, electronics |

| Thermosetting Resins | Cross-linking agent | High thermal stability, chemical resistance, good adhesion | Adhesives for aerospace, matrix for composites |

| Functional Coatings | Film-forming component | Antioxidant, UV-stable, corrosion resistant | Protective coatings for metals and wood |

| Flame Retardant Materials | Additive or reactive component in polymers | Reduced flammability, low smoke emission | Casings for electronic devices, construction materials |

Identification of Undiscovered Preclinical Biological Targets and Mechanistic Pathways